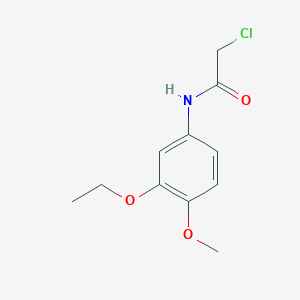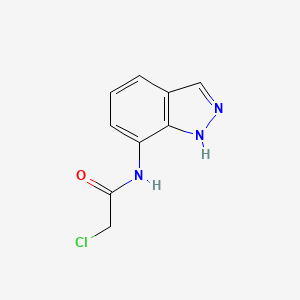![molecular formula C15H21N3O B7557950 4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMBP and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of MPMBP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. MPMBP has been shown to bind to certain proteins and inhibit their activity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPMBP has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of protein-protein interactions, and the enhancement of cognitive function. MPMBP has also been shown to have neuroprotective effects and may be able to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using MPMBP in lab experiments is its ability to inhibit certain enzymes and modulate protein-protein interactions, which may be useful in studying various biological processes. However, one limitation is that the mechanism of action of MPMBP is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of MPMBP, including further investigation of its mechanism of action, its potential as a therapeutic agent for various diseases, and its ability to modulate protein-protein interactions. Additionally, the development of new synthesis methods for MPMBP may allow for the production of larger quantities for use in future research.
Synthesis Methods
The synthesis of MPMBP has been achieved through various methods, including the reaction of 4-bromophenol with 3-(5-methyl-1H-pyrazol-4-yl)propylamine in the presence of a palladium catalyst. Another method involves the reaction of 4-bromophenol with 3-(5-methyl-1H-pyrazol-4-yl)butylamine in the presence of a copper catalyst. Both methods have been successful in synthesizing MPMBP with high yields.
Scientific Research Applications
MPMBP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, MPMBP has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, MPMBP has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In biochemistry, MPMBP has been studied for its ability to inhibit certain enzymes and for its potential as a tool for studying protein-protein interactions.
properties
IUPAC Name |
4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11(16-9-14-10-17-18-12(14)2)3-4-13-5-7-15(19)8-6-13/h5-8,10-11,16,19H,3-4,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMNOWIDVTXKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)CCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Pyridin-3-ylmethylamino)phenyl]methanol](/img/structure/B7557883.png)
![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![[3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)
![3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)

![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)
![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)